4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid
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Overview
Description
4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a cyclohexenone derivative, followed by amination and subsequent coupling with a benzenecarboxylic acid derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid
- 4-[(2-Chloro-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid
- 4-[(2-Fluoro-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid
Uniqueness
The presence of the iodo group in 4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can enhance its reactivity and binding affinity in certain chemical and biological contexts.
Properties
IUPAC Name |
4-[(2-iodo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO3/c1-15(2)7-11(13(16)12(18)8-15)17-10-5-3-9(4-6-10)14(19)20/h3-6,17H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHQDMJYMOEOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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